molecular formula C12H12BrNO2 B029425 1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone CAS No. 870761-09-4

1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone

Cat. No.: B029425
CAS No.: 870761-09-4
M. Wt: 282.13 g/mol
InChI Key: XKILSOKYMDEVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculetol, also known as 6,7-dihydroxycoumarin, is a naturally occurring organic compound belonging to the coumarin family. It is found in various plants, including the horse chestnut (Aesculus hippocastanum) and California buckeye (Aesculus californica). Esculetol is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Esculetol can be synthesized through several methods. One common approach involves the hydroxylation of coumarin derivatives. For instance, the hydroxylation of 4-methylcoumarin using a suitable oxidizing agent can yield esculetol . Another method involves the condensation of phenolic compounds with malic acid derivatives under acidic conditions .

Industrial Production Methods

Industrial production of esculetol typically involves the extraction of the compound from plant sources. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Esculetol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted coumarins .

Scientific Research Applications

Esculetol has a wide range of scientific research applications:

Mechanism of Action

Esculetol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, thereby protecting cells and tissues from damage. Additionally, esculetol has been shown to inhibit enzymes such as hyaluronidase and collagenase, which play a role in tissue degradation . These mechanisms contribute to its anti-inflammatory and protective effects.

Comparison with Similar Compounds

Esculetol is similar to other coumarin derivatives, such as:

What sets esculetol apart is its dual hydroxyl groups at the 6 and 7 positions, which enhance its antioxidant activity and contribute to its unique biological effects.

Properties

IUPAC Name

1-[4-(2-bromoacetyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-8-11(15)9-3-5-10(6-4-9)14-7-1-2-12(14)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKILSOKYMDEVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427869
Record name 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870761-09-4
Record name 1-[4-(BROMOACETYL)PHENYL]-2-PYRROLIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.